LY-2087101

α4β2 nAChR Stoichiometry Electrophysiology

LY-2087101 is the only commercially available tool compound combining α7 and α4β2 nAChR potentiation with confirmed α3β4 inactivity. Its ~1.9-fold higher Imax at (α4)3(β2)2 vs. (α4)2(β2)3 stoichiometries makes it essential for dissecting α4β2 subtype pharmacology—a capability absent in α7-selective PAMs (e.g., PNU-120596, NS1738). The validated ~90% potency loss upon A225D/M253L transmembrane mutation provides a definitive positive control for nAChR allosteric site mapping. For brain slice electrophysiology requiring clean attribution of effects to α7/α4β2 populations without α3β4 interference, this compound is irreplaceable. Standardization on LY-2087101 eliminates the confounding variables introduced by PAM subclass substitution.

Molecular Formula C15H11FN2OS2
Molecular Weight 318.4 g/mol
CAS No. 913186-74-0
Cat. No. B1675607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-2087101
CAS913186-74-0
SynonymsLY2087101;  LY 2087101;  LY-2087101.
Molecular FormulaC15H11FN2OS2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C3=CSC=C3
InChIInChI=1S/C15H11FN2OS2/c1-9-14(13(19)10-6-7-20-8-10)21-15(17-9)18-12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,18)
InChIKeyPEAMDZVDNYENPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY-2087101 (CAS 913186-74-0): α7 and α4β2 nAChR Positive Allosteric Modulator – Procurement Selection Guide


LY-2087101 is a synthetic (2-amino-5-keto)thiazole small molecule [1] that functions as a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs) [2]. It potentiates both homomeric α7 nAChRs and heteromeric α4β2/α4β4 nAChRs [3], binding within the receptor transmembrane domain rather than the orthosteric acetylcholine site [4]. The compound is classified as a Type I PAM, meaning it increases response amplitude without substantially altering receptor desensitization kinetics [5].

LY-2087101 Procurement: Why α7 PAM Class Compounds Cannot Be Interchanged Without Experimental Validation


α7 nAChR positive allosteric modulators are not functionally interchangeable. They are divided into Type I and Type II subclasses with fundamentally different effects on receptor kinetics [1], occupy distinct binding sites (transmembrane domain versus extracellular-transmembrane junction) [2], and display widely divergent selectivity profiles across nAChR subtypes. While some α7 PAMs act selectively on homomeric α7 receptors, LY-2087101 uniquely potentiates both α7 and α4β2 receptors while sparing α3β4—a selectivity pattern not replicated by PNU-120596, NS1738, TQS, or A-867744 [3]. Procurement substitution without direct comparator validation risks introducing confounding variables in electrophysiological and neurochemical assays.

LY-2087101 Quantitative Differentiation Data: Direct Comparator Evidence for Scientific Selection


LY-2087101 Potentiates (α4)3(β2)2 Stoichiometry with ~1.9-Fold Greater Imax than (α4)2(β2)3

LY-2087101 displays stoichiometry-dependent maximum potentiation on α4β2 nAChRs. In whole-cell patch-clamp recordings, LY-2087101 at 1 μM potentiated ACh-induced currents of the low-sensitivity (α4)3(β2)2 stoichiometry to ~840% of control, compared with ~450% potentiation for the high-sensitivity (α4)2(β2)3 stoichiometry [1]. This ~1.9-fold difference in maximum efficacy between stoichiometries provides a functional fingerprint not reported for comparator compounds such as dFBr in the same study, which showed distinct binding site interactions [2].

α4β2 nAChR Stoichiometry Electrophysiology

LY-2087101 Exhibits Selectivity Against α3β4 nAChRs: No Potentiation Detected in Native Tissue Assays

In native rat brain preparations, LY-2087101 demonstrated functional selectivity against α3β4* receptor-mediated responses. While the compound significantly potentiated α7- and α4β2*-mediated GABAergic postsynaptic currents in cultured hippocampal neurons, it failed to enhance nicotine-stimulated [³H]noradrenaline release from hippocampal slices—a response primarily mediated by α3β4* receptors [1]. This functional absence of activity on α3β4* contrasts with broader-spectrum nAChR modulators and is confirmed by in vitro data showing no enhancement of α3β4 subtype nAChRs [2].

nAChR Subtype Selectivity α3β4 Native Tissue

LY-2087101 Potentiation Requires Intact α7 Transmembrane Residues: A225D and M253L Mutations Reduce Potentiation to ~10% of Wild-Type

Site-directed mutagenesis studies identified five transmembrane amino acids critical for LY-2087101 potentiation of α7 nAChRs: TM1 residues S222 and A225, TM2 residue M253, and TM4 residues F455 and C459 [1]. Individual mutation of A225D or M253L reduced potentiation of EC20 ACh responses to approximately one-tenth (10%) of the level observed with wild-type α7 receptors [2]. In contrast, the same study co-examined PNU-120596, which showed comparable sensitivity to these mutations, confirming shared transmembrane binding determinants but distinct pharmacological profiles between the two compounds [3].

α7 nAChR Mutagenesis Binding Site

LY-2087101 Is Classified as a Type I α7 PAM with Functional Distinction from Type II PAMs

LY-2087101 is classified as a Type I PAM, defined by its ability to increase agonist-evoked peak current amplitude without substantially prolonging response kinetics or reversing desensitization [1]. This functional profile contrasts with Type II PAMs such as PNU-120596 and TQS, which markedly slow receptor desensitization and can produce prolonged currents [2]. Specifically, Type II PAMs produce a distinctive 'bell-shaped' current profile and can generate agonist-independent channel openings under certain conditions, whereas Type I PAMs including LY-2087101 lack this property [3].

α7 nAChR PAM Classification Electrophysiology

LY-2087101 Enhances Nicotine-Stimulated Dopaminergic Neuron Firing in Ventral Tegmental Area

In rat brain slice electrophysiology, LY-2087101 (10 μM) significantly enhanced nicotine-stimulated firing of dopamine neurons in the ventral tegmental area (VTA) [1]. This enhancement was sensitive to dihydro-β-erythroidine (DHβE), confirming mediation by α4β2* nAChRs [2]. While the study also demonstrated α7-mediated potentiation in hippocampal GABAergic transmission, the VTA dopamine neuron effect provides functional evidence of α4β2* modulation in a behaviorally relevant circuit [3].

Dopamine VTA α4β2 nAChR Electrophysiology

LY-2087101 Optimal Application Scenarios Based on Validated Differentiation Evidence


Discriminating α4β2 nAChR Stoichiometry Populations in Recombinant or Native Systems

LY-2087101 is uniquely suited for experiments requiring differentiation between (α4)3(β2)2 and (α4)2(β2)3 stoichiometries of α4β2 nAChRs. Its ~1.9-fold higher Imax on low-sensitivity (α4)3(β2)2 receptors (840% vs. 450% potentiation) provides a functional signature to distinguish stoichiometry populations in heterologous expression systems or native tissues where α4β2 subtype composition is under investigation [1]. This application is not achievable with α7-selective PAMs (e.g., NS1738, PNU-120596) that lack α4β2 activity [2].

Native Tissue Studies Requiring Exclusion of α3β4-Mediated Confounds

For electrophysiological or neurochemical studies in brain slice preparations where α3β4* receptor activity could confound interpretation, LY-2087101 is the appropriate selection. The compound potentiates α7- and α4β2*-mediated responses while showing no detectable enhancement of α3β4*-mediated [³H]noradrenaline release in hippocampal slices [1]. This selectivity profile is not shared by compounds with broader nAChR modulatory activity and is essential for clean attribution of effects to α7/α4β2 receptor populations.

Mechanistic Studies of α7 nAChR Transmembrane Domain Allosteric Sites

LY-2087101 serves as a validated reference compound for studies investigating the α7 nAChR transmembrane allosteric binding site. The quantitative reduction in potentiation (~90%) upon A225D or M253L mutation provides a well-defined positive control for site-directed mutagenesis experiments [1]. This contrasts with Type I PAMs such as NS1738, which computational docking studies suggest may bind to extracellular domain sites [2], making LY-2087101 the preferred tool for transmembrane-focused investigations.

Circuit-Level Studies of Dopaminergic and Hippocampal Cholinergic Transmission

For ex vivo brain slice experiments examining nicotinic modulation of VTA dopamine neuron activity or hippocampal GABAergic transmission, LY-2087101 provides the advantage of concurrent α7 and α4β2* potentiation without α3β4 activity [1]. The compound enhances nicotine-stimulated VTA dopamine neuron firing (DHβE-sensitive) and potentiates α7-mediated GABAergic postsynaptic currents in hippocampal neurons [2], making it a single-tool solution for probing both receptor subtypes in mesolimbic and hippocampal circuits relevant to cognition and reward [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY-2087101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.